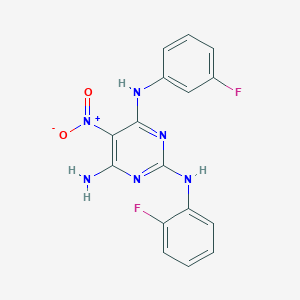
N~2~-(2-fluorophenyl)-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine is a complex organic compound characterized by the presence of fluorine atoms and a nitro group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amine derivatives, while nucleophilic substitution can lead to a variety of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine involves its interaction with specific molecular targets. The fluorine atoms and nitro group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(2-Fluorophenyl)benzamide
- 2-Iodo-N-(4-Bromophenyl)benzamide
- N-(2,4-Difluorophenyl)-2-Fluorobenzamide
Uniqueness
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine is unique due to the presence of both fluorine atoms and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C16H12F2N6O2 |
|---|---|
Peso molecular |
358.30 g/mol |
Nombre IUPAC |
2-N-(2-fluorophenyl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H12F2N6O2/c17-9-4-3-5-10(8-9)20-15-13(24(25)26)14(19)22-16(23-15)21-12-7-2-1-6-11(12)18/h1-8H,(H4,19,20,21,22,23) |
Clave InChI |
HXASEBYSUZCOID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12459948.png)
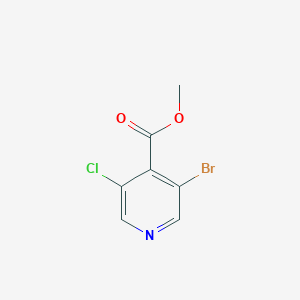
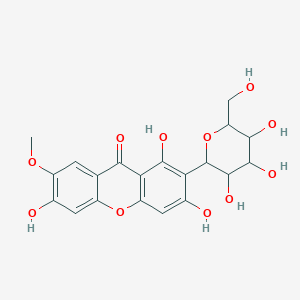

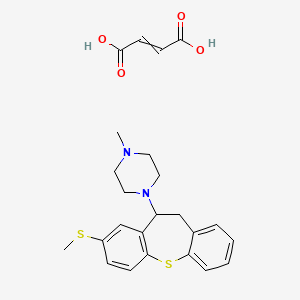
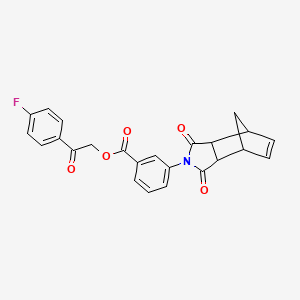
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12459997.png)
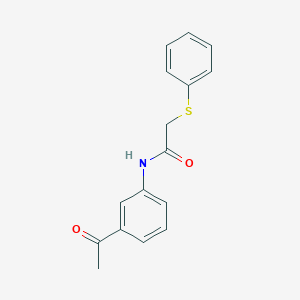
![2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12460016.png)
![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
![N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)
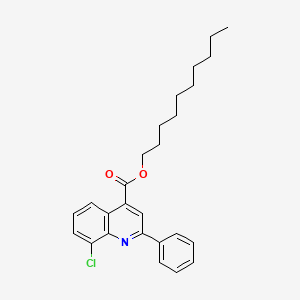
![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
